Fmoc-O-(苄基磷酸)-L-苏氨酸

描述

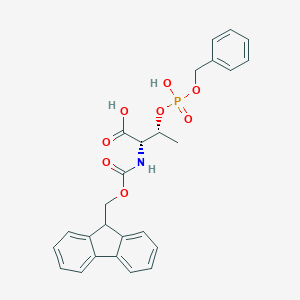

“Fmoc-O-(benzylphospho)-L-threonine” is a synthetic amino acid . It is also known as “N-Fmoc-O-benzylphospho-L-threonine” and is used as a building block for the synthesis of phosphothreonine containing peptides .

Synthesis Analysis

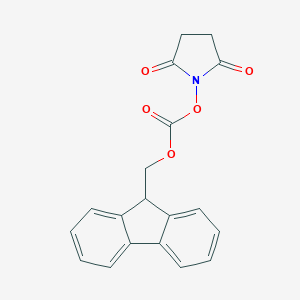

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .Molecular Structure Analysis

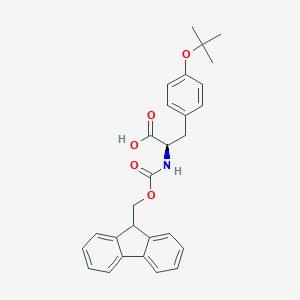

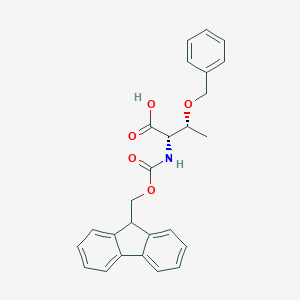

The IUPAC name for this compound is (2S,3R)-3- { [ (benzyloxy) (hydroxy)phosphoryl]oxy}-2- ( { [ (9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid . The molecular formula is C26H26NO8P .Chemical Reactions Analysis

This compound can be applied in the synthesis of phosphopeptides. This derivative can be introduced using standard activation methods, such as PyBOP and TBTU .Physical and Chemical Properties Analysis

The molecular weight of “Fmoc-O-(benzylphospho)-L-threonine” is 497.44 g/mol . It appears as a white to off-white powder .科学研究应用

合成含磷丝氨酸或磷苏氨酸肽:Fmoc-O-(苄基磷酸)-L-苏氨酸已被用于合成含磷丝氨酸或磷苏氨酸的肽,这对于研究蛋白质功能和信号通路至关重要(Wakamiya et al., 1996)。

糖肽固相合成:它被用于糖肽的固相合成,这对于理解细胞表面相互作用以及疫苗和治疗药物的开发具有重要意义(B. Luening et al., 1989)。

羰基化肽的合成:Fmoc-O-(苄基磷酸)-L-苏氨酸被用于合成羰基化肽,有助于研究在生物系统中发生氧化修饰的肽(M. Waliczek et al., 2015)。

黏液型糖肽构建块的合成:其应用包括合成黏液型糖肽构建块,这在癌症研究和免疫疗法中具有相关性(Kosuke Kakita et al., 2012)。

系统性红斑狼疮(SLE)的磷酸肽Forigerimod的合成:它是合成Forigerimod的关键构建块,Forigerimod是一种用于SLE治疗的磷酸肽(D. Petrillo et al., 2012)。

含氧化修饰残基的肽的合成:这种化合物使得能够合成含有D,L-Thr(O)残基的肽,这可以模拟与各种疾病相关的氧化修饰肽(H. Eberhard et al., 2008)。

自组装和纳米技术应用:Fmoc-O-(苄基磷酸)-L-苏氨酸用于自组装研究,有助于开发新材料和纳米技术应用(Kshtriya et al., 2021)。

用于免疫学研究的糖肽合成:它在糖肽的合成中起着重要作用,这些糖肽用于免疫学研究和疫苗开发(Yuya Asahina et al., 2015)。

1,2-顺式-2-氨基糖苷键的合成:这种化合物在合成具有1,2-顺式-2-氨基糖苷键的糖苷中至关重要,这是合成化学中的一项具有挑战性的任务(Fei Yu et al., 2015)。

酶催化的自组装:它用于酶催化的自组装过程,以在生理条件下形成肽纳米结构,这在生物技术和材料科学中具有相关性(Apurba Das et al., 2008)。

作用机制

Target of Action

Fmoc-O-(benzylphospho)-L-threonine is a derivative of the amino acid threonine, which is commonly used in the synthesis of phosphorylated peptides . The primary targets of this compound are proteins that undergo phosphorylation, a process utilized by cells to regulate many fundamental biochemical processes .

Mode of Action

The compound interacts with its targets by being incorporated into peptides during their synthesis . The phosphorylated amino acid residue, once incorporated, is stable and can be introduced using standard activation methods . This allows for the efficient preparation of peptides containing multiple phosphorylation sites .

Biochemical Pathways

The biochemical pathways affected by Fmoc-O-(benzylphospho)-L-threonine involve protein phosphorylation . Phosphorylation is a reversible process, with kinases and phosphatases providing the means to install and remove the phosphate group . The compound, therefore, plays a role in these pathways by providing a source of phosphorylated amino acids for peptide synthesis .

Result of Action

The result of the compound’s action is the production of phosphorylated peptides . These peptides are of great interest in biological studies and have been incorporated into active pharmaceutical ingredients (APIs) . The phosphorylated peptides can mimic the natural phosphorylated proteins in cells, allowing researchers to study various biochemical processes .

Action Environment

The action of Fmoc-O-(benzylphospho)-L-threonine can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by the pH, temperature, and the presence of other compounds in the reaction mixture. Furthermore, the stability of the compound and the resulting peptides can be influenced by storage conditions .

属性

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFDVXHILSPFNS-OSPHWJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

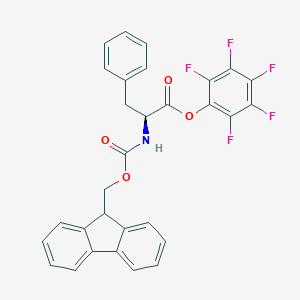

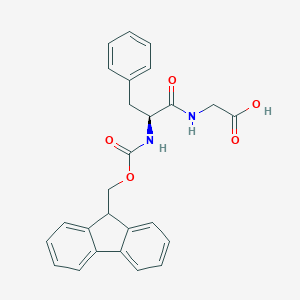

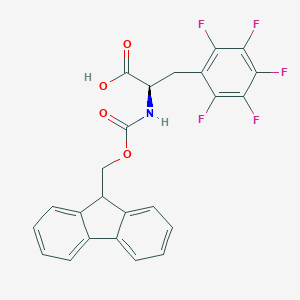

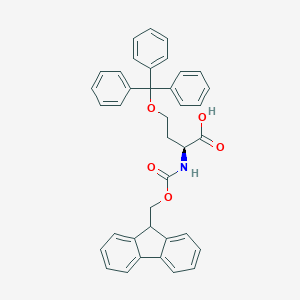

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。